2,2,3,3-Tetrafluoropropyl trifluoroacetate

Catalog No.
S718331
CAS No.
107551-72-4
M.F
C5H3F7O2
M. Wt
228.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3-Tetrafluoropropyl trifluoroacetate

CAS Number

107551-72-4

Product Name

2,2,3,3-Tetrafluoropropyl trifluoroacetate

IUPAC Name

2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate

Molecular Formula

C5H3F7O2

Molecular Weight

228.06 g/mol

InChI

InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2

InChI Key

QWXXHRSQCJGYQR-UHFFFAOYSA-N

SMILES

C(C(C(F)F)(F)F)OC(=O)C(F)(F)F

Canonical SMILES

C(C(C(F)F)(F)F)OC(=O)C(F)(F)F

The exact mass of the compound 2,2,3,3-Tetrafluoropropyl trifluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,3,3-Tetrafluoropropyl trifluoroacetate (CAS: 107551-72-4) is a highly fluorinated ester utilized primarily as a specialty co-solvent and diluent in advanced energy storage systems. Characterized by its low polarizability, low freezing point, and strong electron-withdrawing fluorine substituents, this compound exhibits high anodic stability and reduced flammability compared to conventional hydrocarbon esters [1]. In procurement and materials engineering, it is highly valued for formulating Localized High-Concentration Electrolytes (LHCEs), where it acts to reduce bulk viscosity and improve separator wetting without disrupting the critical salt-solvent coordination networks required for high-voltage lithium-ion and lithium-metal batteries [2].

Substituting 2,2,3,3-tetrafluoropropyl trifluoroacetate with non-fluorinated carboxylate esters (such as ethyl acetate or propyl acetate) results in rapid oxidative decomposition at high voltages (>4.3 V) and increased flammability risks [1]. Conversely, attempting to substitute it with standard highly fluorinated ethers (e.g., 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether, TFETFE) fundamentally alters the electrolyte's solvation mechanics. While TFETFE acts as a strictly non-coordinating, inert diluent, 2,2,3,3-tetrafluoropropyl trifluoroacetate possesses a specific donor number that allows it to partially enter the Li+ solvation cluster [2]. This active participation is critical for engineers who need the diluent to directly contribute to a fluorine-rich Solid Electrolyte Interphase (SEI) while simultaneously lowering the bulk viscosity of the electrolyte system.

Active Solvation Cluster Participation vs. Inert Ethers

In Localized High-Concentration Electrolytes (LHCEs), the choice of diluent dictates the microscopic liquid structure. Molecular dynamics and spectroscopic studies demonstrate that 2,2,3,3-tetrafluoropropyl trifluoroacetate (TFPTFA) actively enters the Li-ion solvation cluster due to stronger Li-ion interactions. In direct contrast, the fluorinated ether TFETFE remains structurally excluded from the primary solvation sheath except at extremely high concentrations [1]. This allows TFPTFA to directly influence the electrochemical reduction pathways at the anode interface.

Evidence DimensionLi-ion solvation cluster participation
Target Compound DataActively coordinates with Li+ in the primary solvation sheath
Comparator Or BaselineTFETFE (strictly non-coordinating at standard ratios)
Quantified DifferenceDistinct shift from inert dilution to active SEI-participating solvation
ConditionsLiFSI in methyl 3,3,3-trifluoropropionate (MTFP) with varying diluent ratios

Procuring TFPTFA allows battery engineers to actively tune the SEI composition via the diluent, rather than relying solely on the primary solvent.

Anodic Stability and High-Voltage Cycling Retention

Conventional carbonate-based electrolytes suffer from severe oxidative degradation when paired with high-energy cathodes like NMC811 above 4.3V. Electrolyte formulations utilizing fluorinated esters, including 2,2,3,3-tetrafluoropropyl trifluoroacetate as a diluent/co-solvent, demonstrate extended experimental voltage stability up to approximately 4.5V. When cycled in commercial-grade graphite/NMC811 pouch cells under 4.5V high-voltage and 4C fast-charge conditions, these fluorinated LHCE systems yield significantly improved capacity retention and reduced charge transfer impedance compared to standard carbonate baselines [1].

Evidence DimensionAnodic voltage stability window
Target Compound DataStable up to ~4.5 V in LHCE formulations
Comparator Or BaselineStandard carbonate electrolytes (degrade >4.3 V)
Quantified Difference~0.2 V extension in oxidative stability with improved capacity retention
ConditionsGraphite/NMC811 pouch cells, 4.5V upper cutoff, 4C fast charge

Essential for the commercial viability of next-generation high-nickel cathodes that require electrolytes capable of withstanding extreme oxidative environments.

Bulk Viscosity Reduction for Manufacturability and Separator Wetting

High-concentration electrolytes (HCEs) inherently suffer from high viscosity, which severely limits separator wetting during cell manufacturing and impedes low-temperature ion transport. The introduction of 2,2,3,3-tetrafluoropropyl trifluoroacetate acts as a targeted carboxylate ester viscosity reducer. Compared to undiluted HCEs, TFPTFA lowers the macroscopic viscosity while preserving the beneficial high-salt local coordination, enabling drop-in compatibility with existing rapid-wetting manufacturing lines[1].

Evidence DimensionElectrolyte bulk viscosity and processability
Target Compound DataLowers viscosity while maintaining local high-salt domains
Comparator Or BaselineUndiluted High-Concentration Electrolytes (HCEs)
Quantified DifferenceRestores liquid-like transport and separator wettability
ConditionsIndustrial cell assembly and low-temperature (-20 °C) operation

Ensures that advanced high-concentration electrolyte formulations can be processed using standard commercial filling and wetting equipment without extended soaking times.

Formulation of Localized High-Concentration Electrolytes (LHCEs) for High-Nickel Cathodes

Due to its high anodic stability (~4.5V) and ability to form a low-carbon, high-fluoride Solid Electrolyte Interphase (SEI), 2,2,3,3-tetrafluoropropyl trifluoroacetate is a highly effective diluent for LHCEs paired with NMC811 cathodes. It prevents the rapid capacity fade seen with standard carbonates under extreme voltage[1].

Extreme Fast-Charging (XFC) and Low-Temperature Battery Systems

For cells required to operate at -20 °C or undergo 4C fast-charging, the low freezing point and viscosity-reducing properties of this fluorinated ester ensure that Li+ transport remains viable. It successfully bridges the gap between the high stability of concentrated salts and the kinetic requirements of fast charging [1].

Active SEI Engineering via Diluent Selection

Unlike strictly inert hydrofluoroethers that only act as physical spacers, 2,2,3,3-tetrafluoropropyl trifluoroacetate partially coordinates with lithium ions. This makes it the preferred choice for R&D and production environments aiming to actively tune the chemical composition of the SEI layer through the diluent phase [2].

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,2,3,3-Tetrafluoropropyl trifluoroacetate

Dates

Last modified: 09-14-2023

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